Doxorubicin-13C,3d (TFA)

Mass Spectrometry Internal Standard Isotopic Labeling

Doxorubicin-13C,3d (TFA), also known as Hydroxydaunorubicin-13C,d3 TFA, is a stable isotope-labeled analog of the anthracycline chemotherapeutic doxorubicin. It carries a dual label consisting of one carbon-13 atom and three deuterium atoms (d3), creating a +4 Da mass shift relative to the unlabeled parent.

Molecular Formula C29H30F3NO13
Molecular Weight 661.6 g/mol
Cat. No. B12394492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxorubicin-13C,3d (TFA)
Molecular FormulaC29H30F3NO13
Molecular Weight661.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C27H29NO11.C2HF3O2/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;3-2(4,5)1(6)7/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;(H,6,7)/t10-,13-,15-,17-,22+,27-;/m0./s1/i2+1D3;
InChIKeyUDTIHEAQOFADHN-BDMDSJEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxorubicin-13C,3d (TFA): Stable Isotope-Labeled Anthracycline Reference Standard for Quantitative Bioanalysis


Doxorubicin-13C,3d (TFA), also known as Hydroxydaunorubicin-13C,d3 TFA, is a stable isotope-labeled analog of the anthracycline chemotherapeutic doxorubicin. It carries a dual label consisting of one carbon-13 atom and three deuterium atoms (d3), creating a +4 Da mass shift relative to the unlabeled parent. The compound is supplied as a trifluoroacetate (TFA) salt, which is reported to enhance solubility and stability for analytical workflows. As a reference standard, it is intended exclusively for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and mass spectrometry imaging (MSI) applications to enable accurate quantification of doxorubicin in biological matrices . [1].

Why Unlabeled Doxorubicin or Structural Analog Internal Standards Cannot Substitute for Doxorubicin-13C,3d (TFA) in LC-MS/MS Quantification


Using unlabeled doxorubicin as a reference standard for its own quantification introduces systematic errors because it cannot be distinguished from the analyte in the mass spectrometer. Structural analog internal standards (e.g., daunorubicin, epirubicin) can exhibit divergent ionization efficiencies, extraction recoveries, and chromatographic retention relative to doxorubicin, leading to inaccurate correction of matrix effects. Stable isotope-labeled internal standards, such as Doxorubicin-13C,3d (TFA), co-elute with the analyte and share near-identical physicochemical properties, ensuring that any variation in sample preparation or ionization affects both standard and analyte equally . This is particularly critical for doxorubicin, where validated bioanalytical methods in tissues require absolute quantification at low pmol/mm² levels to assess drug exposure and toxicity [1].

Doxorubicin-13C,3d (TFA) Product-Specific Quantitative Evidence Guide for Scientific Selection


Mass Difference from Unlabeled Doxorubicin Enables Reliable Internal Standard Use

Doxorubicin-13C,3d (TFA) provides a +4 Da mass shift relative to unlabeled doxorubicin (monoisotopic neutral mass ~543.52 Da). This mass difference allows the labeled internal standard to be resolved from the analyte in the quadrupole/ion trap, ensuring no cross-talk or isotopic interference during selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) experiments. By comparison, unlabeled doxorubicin used as an external standard provides no such correction and is subject to matrix-induced ion suppression . [1].

Mass Spectrometry Internal Standard Isotopic Labeling

High Purity and Defined Salt Form Contrast with Low-Purity Generic Labeled Doxorubicin

Commercially available Doxorubicin-13C,3d TFA is supplied with a certified purity of ≥98% as determined by HPLC . This contrasts sharply with some generic batches of Doxorubicin-13C,d3 offered on the market, which have been reported with purities as low as approximately 50% and containing unidentified salts [1]. Using an impure internal standard introduces baseline noise, interfering peaks, and inaccurate response factors, compromising assay sensitivity and reproducibility. Additionally, the defined TFA counterion ensures consistent solubility and ionization behavior, whereas generic batches with undefined salt content can lead to variable chromatographic performance.

Purity Quality Control Reference Standard

TFA Salt Enhances Solubility and Stability for Analytical Workflows

The trifluoroacetate (TFA) salt form of doxorubicin-13C,d3 is specifically noted to enhance solubility and stability, facilitating precise chromatographic and spectroscopic analyses . In contrast, the hydrochloride (HCl) salt of doxorubicin-13C,d3, while also used, exhibits different solubility characteristics: unlabeled doxorubicin HCl is freely soluble in water (25 mg/mL) [1], but the labeled HCl salt may show batch-dependent solubility due to varying crystallinity. The TFA counterion provides higher solubility in organic solvents commonly used in LC-MS sample preparation (e.g., acetonitrile, methanol), reducing the need for aqueous diluents that can promote degradation.

Solubility Salt Form Stability TFA

Demonstrated Absolute Quantification in Mass Spectrometry Imaging (MALDI-MSI) at Low pmol/mm² Levels

Doxorubicin-13C,d3 (as internal standard) enabled absolute quantification of doxorubicin in mouse heart and kidney tissue sections by quantitative MALDI-MSI, achieving a limit of detection in the picomolar range. After on-tissue chemical derivatization, the dox signal was increased by two orders of magnitude, enabling measurement of doxorubicin abundance up to 0.11 pmol/mm² in the heart and 0.33 pmol/mm² in the kidney medulla [1]. Without the isotopically labeled internal standard, signal normalization was not possible due to severe ion suppression, which precluded quantification. In comparison, conventional LC-MS/MS methods using structural analog IS (e.g., daunorubicin) for doxorubicin typically report LOQs of 2.5-5 ng/mL in serum and do not resolve spatial tissue distribution data [2].

MALDI-MSI Absolute Quantification Tissue Distribution

Optimal Research and Industrial Applications of Doxorubicin-13C,3d (TFA) Based on Quantitative Evidence


LC-MS/MS Bioanalysis of Doxorubicin in Plasma and Tissue Homogenates

For validated bioanalytical methods requiring precision and accuracy within ±15% (±20% at LLOQ), Doxorubicin-13C,3d (TFA) serves as a co-eluting stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and extraction variability. Its +4 Da mass shift ensures no isotopic cross-talk, while the ≥98% purity (compared to ~50% for generic alternatives) minimizes background interference, supporting reliable quantification in the linear range spanning low ng/mL to several hundred ng/mL in plasma .

Quantitative Mass Spectrometry Imaging (qMSI) of Drug Distribution in Tissues

The compound has been operationally demonstrated as an internal standard for absolute quantification in MALDI-MSI, enabling spatial mapping of doxorubicin exposure in tissues at picomolar levels (0.11–0.33 pmol/mm²). Researchers employing qMSI to investigate drug-induced organ toxicity should prioritize this standard, as it provides the signal normalization essential for overcoming ion suppression inherent to tissue imaging [1].

Pharmacokinetic and Drug Metabolism (DMPK) Studies Requiring Stable Isotope Tracing

In absorption, distribution, metabolism, and excretion (ADME) studies, the dual 13C/d3 label allows simultaneous tracking of the parent drug and differentiation from endogenous compounds or metabolites. The TFA salt form's enhanced solubility in organic solvents facilitates the preparation of calibration standards and quality control samples across a wide concentration range, supporting both in vitro microsomal incubations and in vivo pharmacokinetic profiling .

Regulatory-Compliant Reference Standard for ANDA and Method Validation

Suppliers offering Doxorubicin-13C,d3 TFA as a fully characterized reference standard state compliance with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications during drug synthesis and formulation. Its traceability against pharmacopeial standards (USP or EP) makes it suitable for abbreviated new drug application (ANDA) submissions where doxorubicin impurity profiling and assay validation are required [2].

Quote Request

Request a Quote for Doxorubicin-13C,3d (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.